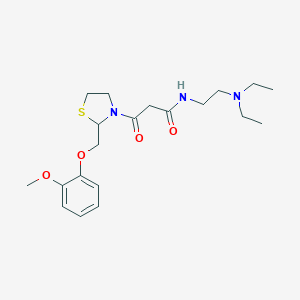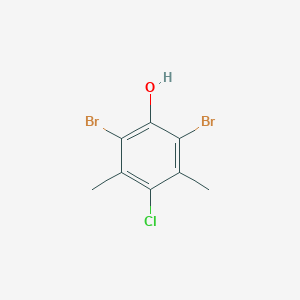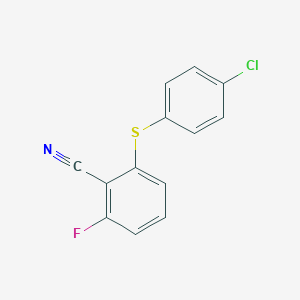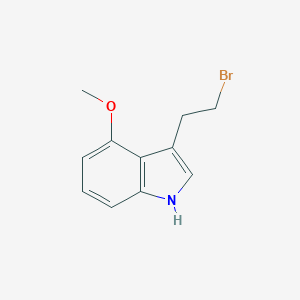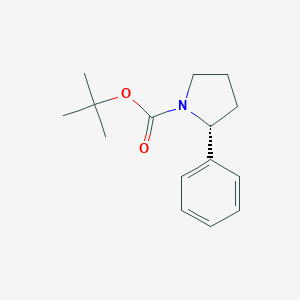
(R)-N-Boc-2-phenylpyrrolidine
Overview
Description
Synthesis Analysis
The synthesis of (R)-N-Boc-2-phenylpyrrolidine involves lithiation-substitution reactions, where controlling the formation of quaternary stereocenters is crucial. A general and enantioselective synthesis approach for 2-substituted 2-phenylpyrrolidines has been developed through lithiation-substitution of enantioenriched N-Boc-2-phenylpyrrolidine. Optimal conditions for lithiation include the use of n-BuLi in THF at -50°C for 5-30 minutes. The rotation of the Boc group is slower in 2-lithiated pyrrolidine compared to 2-lithiated piperidine, affecting the yield of lithiation-substitution reactions (Sheikh et al., 2012).
Molecular Structure Analysis
The molecular structure of (R)-N-Boc-2-phenylpyrrolidine is characterized by its chiral center, which is crucial for its activity in synthesis reactions. The presence of the Boc group and the phenyl substituent at specific positions plays a significant role in its reactivity and applications in organic synthesis. Detailed analysis through spectroscopic methods and computational studies can provide insights into the rotation barriers of the Boc group and the stability of the compound under various conditions.
Chemical Reactions and Properties
Chemical reactions involving (R)-N-Boc-2-phenylpyrrolidine are predominantly centered around its utility as an intermediate for the introduction of stereocenters in organic compounds. Its reactivity has been explored in selective benzylic lithiation, allowing for the introduction of various substituents at the 2-position of the pyrrolidine ring. This reactivity pattern is exploited in the synthesis of potent ligands and bioactive molecules, showcasing the compound's versatility in organic synthesis (Xiao et al., 2005).
Physical Properties Analysis
The physical properties of (R)-N-Boc-2-phenylpyrrolidine, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The Boc protecting group makes the compound more bulky and affects its solubility in common organic solvents. These properties are essential for its handling and application in various synthetic routes.
Chemical Properties Analysis
The chemical properties of (R)-N-Boc-2-phenylpyrrolidine, including its reactivity towards different reagents and conditions, define its role in synthetic chemistry. Its ability to undergo lithiation at specific positions enables the synthesis of a wide range of compounds with high stereocontrol. Additionally, the stability of the chiral center during reactions is a key aspect of its chemical behavior, making it a valuable tool for the synthesis of enantioenriched compounds.
Scientific Research Applications
Lithiation-Substitution of N-Boc-2-phenylpyrrolidine and -piperidine : A study by Sheikh et al. (2012) demonstrated the enantioselective synthesis of 2-substituted 2-phenylpyrrolidines and -piperidines, significant for pharmaceuticals. This process involved lithiation-substitution of enantioenriched N-Boc-2-phenylpyrrolidine. The study also examined the rotation of the tert-butoxycarbonyl (Boc) group in these compounds, providing insights into optimal lithiation conditions (Sheikh et al., 2012).
Synthetic Applications of 2-Lithio-2-arylpyrrolidines : Beng et al. (2012) found that N-Boc-2-lithio-2-arylpyrrolidines are stable and can be alkylated or acylated with little to no loss of enantiopurity. This discovery expands the scope of reactions involving these compounds and their enantiomerization dynamics (Beng et al., 2012).
Selective Benzylic Lithiation of N-Boc-2-phenylpyrrolidine for NK1 Antagonist Synthesis : Xiao et al. (2005) utilized the selective lithiation of N-Boc-2-phenylpyrrolidine for synthesizing a potent NK1 ligand. This highlights the compound's role in developing specific pharmaceutical agents (Xiao et al., 2005).
Copper(II)-Catalysed Henry Reactions Using N-Boc-2-phenylpyrrolidine Derivatives : Scharnagel et al. (2014) showed that derivatives of N-Boc-2-phenylpyrrolidine could be used as efficient chiral ligands for Cu(II)-catalysed Henry reactions. This demonstrates the compound's utility in asymmetric synthesis processes (Scharnagel et al., 2014).
Use in Secondary Amine Synthesis : Matteson and Kim (2002) explored the use of asymmetric alkyldifluoroboranes derived from N-Boc-2-phenylpyrrolidine in secondary amine synthesis. This illustrates the compound's role in producing other important chemical entities (Matteson & Kim, 2002).
Palladium-Catalyzed β-Selective C(sp3)-H Arylation of N-Boc-Piperidines : Millet and Baudoin (2015) conducted a study on the β-selective C(sp3)-H arylation of N-Boc-piperidines, including N-Boc-2-phenylpyrrolidine, showcasing its utility in the construction of complex molecules (Millet & Baudoin, 2015).
properties
IUPAC Name |
tert-butyl (2R)-2-phenylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)16-11-7-10-13(16)12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRWLVIUZOVWTI-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647736 | |
| Record name | tert-Butyl (2R)-2-phenylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-Boc-2-phenylpyrrolidine | |
CAS RN |
174311-02-5 | |
| Record name | 1,1-Dimethylethyl (2R)-2-phenyl-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174311-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (2R)-2-phenylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-N-Boc-2-phenylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



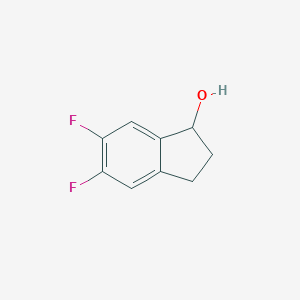
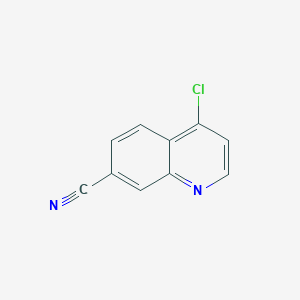
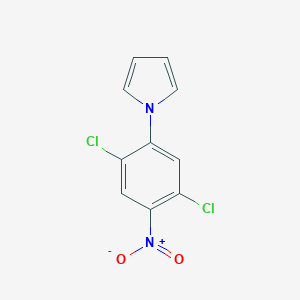
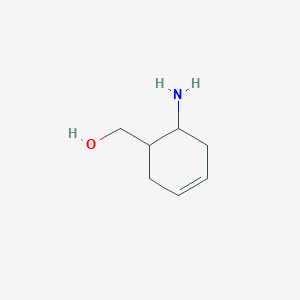
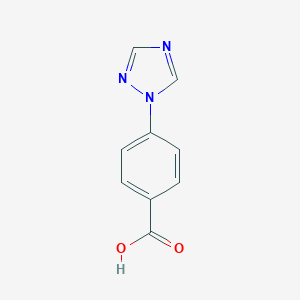
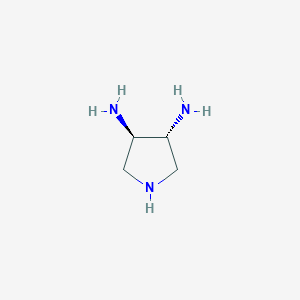
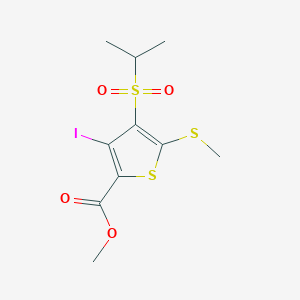

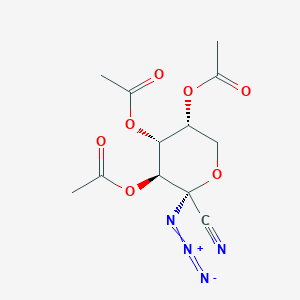
![2-((2-[(4-Chlorophenyl)sulfonyl]ethyl)thio)ethan-1-ol](/img/structure/B69809.png)
